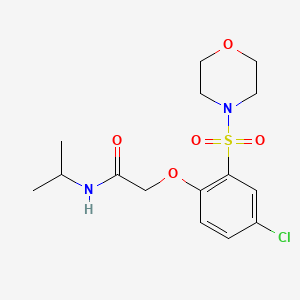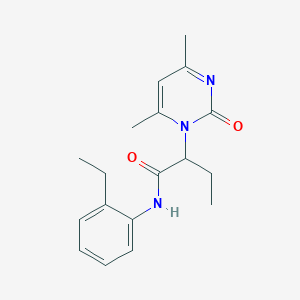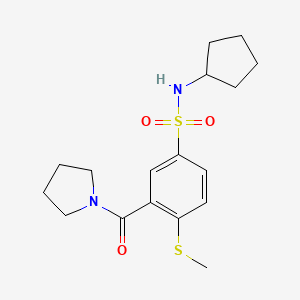![molecular formula C11H6F3N5OS2 B4443913 3-amino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4443913.png)
3-amino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide is an intriguing chemical compound often studied for its unique properties and wide range of applications in various scientific fields. It consists of a thienopyridine core with an amino group, a trifluoromethyl-substituted thiadiazole ring, and a carboxamide group. This compound stands out due to its intricate structure and the presence of multiple functional groups, allowing for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide typically involves a multi-step process. Key steps include the formation of the thienopyridine core, introduction of the thiadiazole ring, and the final addition of the amino group. Each step requires precise control of reaction conditions, such as temperature, solvents, and catalysts. For example, the initial steps may involve cyclization reactions at elevated temperatures, followed by substitution reactions in polar aprotic solvents.
Industrial Production Methods: In an industrial setting, the production of this compound would leverage efficient synthetic routes, possibly employing continuous flow chemistry to ensure high yields and purity. The process would be optimized to minimize waste and utilize cost-effective reagents. Advanced purification techniques like crystallization and chromatography might be employed to isolate the compound at the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amino or thiadiazole moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the trifluoromethyl group or the carbonyl group in the carboxamide, resulting in products with altered electronic properties.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or permanganate under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles or nucleophiles under specific conditions like heating or using catalysts (e.g., palladium on carbon for hydrogenation reactions).
Major Products: The products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might produce hydroxylated derivatives, while reduction could yield alcohols or amines. Substitution reactions result in a variety of derivatives with different functional groups replacing hydrogen atoms on the rings.
Scientific Research Applications
The compound 3-amino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide finds applications across multiple scientific domains:
Chemistry: It is studied for its potential as a building block for complex organic molecules and materials science.
Biology: The compound may exhibit interesting bioactivity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Research into its mechanism of action might reveal it as a potential therapeutic agent for various diseases.
Industry: Its unique chemical properties can be harnessed in the development of specialty chemicals or materials with specific functionalities.
Mechanism of Action
The precise mechanism of action for the bioactivity of this compound would involve:
Molecular Targets: It may interact with specific enzymes, receptors, or nucleic acids within biological systems.
Pathways Involved: These interactions could modulate biochemical pathways, leading to effects like inhibition of cell growth, induction of apoptosis, or interference with microbial cell walls.
Comparison with Similar Compounds
When compared to other similar compounds, such as derivatives of thienopyridine and thiadiazole, this compound stands out due to the presence of the trifluoromethyl group, which can significantly alter its chemical reactivity and biological activity. Similar compounds might include:
2-carboxamide thienopyridine derivatives
Various 1,3,4-thiadiazoles
Other trifluoromethyl-substituted heterocycles
Properties
IUPAC Name |
3-amino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N5OS2/c12-11(13,14)9-18-19-10(22-9)17-7(20)6-5(15)4-2-1-3-16-8(4)21-6/h1-3H,15H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFWPCKLYAFXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2N)C(=O)NC3=NN=C(S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B4443853.png)

![N-(5-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4443859.png)
![N-isopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443867.png)

![4-methoxy-3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4443884.png)
![5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4443886.png)
![N-{3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B4443891.png)
![5-[(isopropylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4443896.png)
![2-methyl-6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4443903.png)

![6-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4443930.png)
![4-[(cyclopropylcarbonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B4443944.png)
amino]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4443958.png)
